molecular formula C19H24N2O2 B10982687 (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-6-yl)methanone

(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-6-yl)methanone

Cat. No.: B10982687
M. Wt: 312.4 g/mol
InChI Key: GGQSWVFVBVTNGD-UHFFFAOYSA-N
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Description

4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYLMETHANONE: is a complex organic compound that features both isoquinoline and indole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and indole precursors, followed by their coupling under specific conditions. Common reagents include strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions. The final step often involves purification through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring reaction conditions and product quality would be essential to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives. Reduction: Reduction reactions can target the isoquinoline ring, potentially converting it into more saturated analogs. Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings of the indole and isoquinoline structures.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further explored for their biological activities .

Scientific Research Applications

Chemistry: .

Mechanism of Action

The mechanism of action of 4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYLMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can mimic natural neurotransmitters, allowing the compound to bind to serotonin or dopamine receptors. This binding can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

    Tetrahydroisoquinoline derivatives: Known for their neuroprotective properties.

    Indole derivatives: Widely studied for their anticancer and antimicrobial activities.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(1-methylindol-6-yl)methanone

InChI

InChI=1S/C19H24N2O2/c1-20-10-7-14-5-6-15(12-17(14)20)18(22)21-11-9-19(23)8-3-2-4-16(19)13-21/h5-7,10,12,16,23H,2-4,8-9,11,13H2,1H3

InChI Key

GGQSWVFVBVTNGD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

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